molecular formula C14H12Br2N2O B5335728 (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE

(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5335728
M. Wt: 384.07 g/mol
InChI Key: ZZRHOTRCOBQUJA-BQYQJAHWSA-N
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Description

(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. For this compound, the starting materials would be 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde and 4-bromoacetophenone. The reaction is usually conducted in an ethanol solution with sodium hydroxide as the base, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, chalcones are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The presence of the pyrazole ring and bromine substituents may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with a methoxy group instead of

Properties

IUPAC Name

(E)-3-(4-bromo-2-ethylpyrazol-3-yl)-1-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2N2O/c1-2-18-13(12(16)9-17-18)7-8-14(19)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRHOTRCOBQUJA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)Br)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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